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Compound of Interest

tert-Butyl (2-iodopyridin-4-
Compound Name:
yl)carbamate

Cat. No. B1324990

For researchers, scientists, and drug development professionals, this guide provides a
comparative analysis of available spectroscopic data for tert-Butyl (2-iodopyridin-4-
yl)carbamate and structurally related compounds. Due to the limited availability of direct
experimental spectra for the target compound, this guide leverages data from its analogs to
provide valuable context for characterization.

While specific experimental NMR and mass spectrometry data for tert-Butyl (2-iodopyridin-4-
yl)carbamate are not readily available in the public domain, we can infer expected spectral
characteristics by examining related structures. This comparison includes data for various
substituted tert-butyl phenylcarbamates and other pyridinyl carbamates.

Spectroscopic Data Comparison Tables

The following tables summarize key spectroscopic data for compounds structurally related to
tert-Butyl (2-iodopyridin-4-yl)carbamate, providing a basis for comparison.

Table 1: *H NMR Data of Related Carbamates
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Chemical Shifts (6, ppm)

Compound Solvent and Coupling Constants
(J, Hz)
7.39 (d, J = 8Hz, 2H), 7.25 (d,
tert-Butyl (4-
CDCls J = 8Hz, 2H), 6.47 (bs, 1H),
bromophenyl)carbamate[1]
1.51 (s, 9H)
7.26 (d, J = 8Hz, 2H), 6.82 (d,
tert-Butyl (4-
CDCls J = 8Hz, 2H), 6.44 (bs, 1H),
methoxyphenyl)carbamate[1]
3.77 (s, 3H), 1.50 (s, 9H)
7.19 (d, J = 8Hz, 2H), 6.75 (d,
tert-Butyl (4-
CDCls J = 8Hz, 2H), 6.40 (bs, 1H),
hydroxyphenyl)carbamate[1]
4.90 (bs, 1H), 1.51 (s, 9H)
7.25 (d, J = 8Hz, 1H), 7.01 (m,
tert-Butyl (2-
. CDCls 1H), 6.80 (m, 2H), 6.22 (bs,
aminophenyl)carbamate[1]
1H), 3.72 (bs, 2H), 1.51 (s, 9H)
_ 6.9 (br, 1H, —NH), 6.79 (m, 2H,
tert-Butyl N-(thiophen-2-
CDCls —CH), 6.5 (dd, 1H, —CH), 1.5

yl)carbamate[2]

(s, 9H, tBu)

Table 2: **C NMR Data of Related Carbamates
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Compound Solvent Chemical Shifts (6, ppm)
tert-Butyl (4- coe 152.50, 137.46, 131.89,

3
bromophenyl)carbamate[1] 120.02, 115.43, 80.92, 28.31

155.60, 153.20, 131.40,
tert-Butyl (4-

CDCls 120.50, 114.10, 80.10, 55.40,
methoxyphenyl)carbamate[1]
28.30
tert-Butyl (4- cpCl 153.63, 152.12, 130.84,
3
hydroxyphenyl)carbamate[1] 121.71, 115.75, 80.46, 28.38

153.94, 139.18, 126.20,
CDCls 125.09, 124.79, 120.13,
117.98, 80.67, 28.34

tert-Butyl (2-

aminophenyl)carbamate[1]

tert-Butyl thiazol-2- cpel 161.80, 152.90, 136.70,
3
ylcarbamate[1] 112.10, 82.00, 28.30

Table 3: Mass Spectrometry Data of Related lodo-
Pyridinyl Carbamates

Compound Molecular Formula Molecular Weight lon Mass (m/z)
tert-Butyl (2-

iodopyridin-4- C10H13IN202 320.13 g/mol Not available
yl)carbamate[3]

tert-Butyl (5-
iodopyridin-2- C10H13IN202 320.13 g/mol Not available

yl)carbamate[4]

tert-Butyl (6-chloro-4-
iodopyridin-3- C10H12CIIN202 354.57 g/mol Not available

yl)carbamate[5]

Experimental Protocols

A general methodology for the synthesis of tert-butyl (halopyridin-yl)carbamates involves the
protection of the amino group of an aminohalopyridine with di-tert-butyl dicarbonate (Bocz0).
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General Synthesis of tert-Butyl (halopyridin-
yl)carbamate

A solution of the corresponding aminohalopyridine in an anhydrous aprotic solvent, such as
tetrahydrofuran (THF), is treated with a strong base, for instance, a lithium amide base like
lithium bis(trimethylsilyl)Jamide (LIHMDS), at a reduced temperature (e.g., -5 °C). To this
mixture, di-tert-butyl dicarbonate is added, and the reaction is allowed to warm to room
temperature and stirred for a period of time, typically 1-2 hours. The reaction is then quenched
with a saturated aqueous solution of ammonium chloride. The product is extracted with an
organic solvent like ethyl acetate. The combined organic layers are washed with water and
brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced
pressure to yield the desired tert-butyl carbamate product.[6]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of a
tert-butyl (halopyridin-yl)carbamate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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for-tert-butyl-2-iodopyridin-4-yl-carbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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